molecular formula C23H27BrN4O3 B5052689 N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-ethylphenyl)oxamide

N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-ethylphenyl)oxamide

Cat. No.: B5052689
M. Wt: 487.4 g/mol
InChI Key: MYEOYKZZXVEOKL-UHFFFAOYSA-N
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Description

N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N’-(4-ethylphenyl)oxamide is a complex organic compound that features a piperazine ring substituted with a bromobenzoyl group and an oxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N’-(4-ethylphenyl)oxamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to form the 3-bromobenzoyl-piperazine intermediate.

    Linking with Ethylphenyl Oxamide: The intermediate is then reacted with N’-(4-ethylphenyl)oxamide under controlled conditions to form the final compound. This step may require the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N’-(4-ethylphenyl)oxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzoyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

    Oxidation: Oxidized forms of the compound with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen-containing functional groups.

    Hydrolysis: Breakdown products including the corresponding carboxylic acids and amines.

Scientific Research Applications

N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N’-(4-ethylphenyl)oxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N’-(4-ethylphenyl)oxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzoyl group may facilitate binding to these targets, while the piperazine ring and oxamide linkage contribute to the overall stability and specificity of the compound. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N’-(4-ethylphenyl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromobenzoyl group, in particular, may offer unique binding characteristics compared to other similar compounds.

Properties

IUPAC Name

N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27BrN4O3/c1-2-17-6-8-20(9-7-17)26-22(30)21(29)25-10-11-27-12-14-28(15-13-27)23(31)18-4-3-5-19(24)16-18/h3-9,16H,2,10-15H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEOYKZZXVEOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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